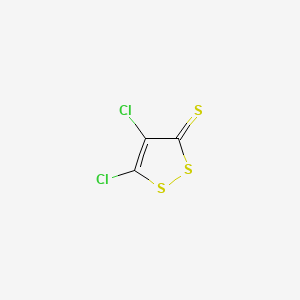

4,5-dichloro-3H-1,2-dithiole-3-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

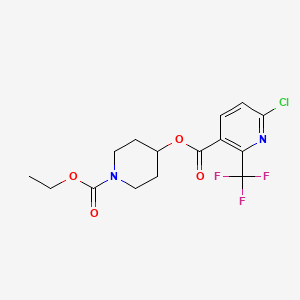

Overview

Description

4,5-Dichloro-3H-1,2-dithiole-3-thione is a chemical compound with the molecular formula C3H2Cl2S3 and a molecular weight of 205.15 . It is a significant compound with various pharmacological activities .

Synthesis Analysis

The synthesis of this compound and its derivatives has been described in the literature . For instance, it has been shown that the reaction of this compound with potassium isocyanate unexpectedly gave 5,5′-thiobis (4-chloro-3H-1,2-dithiole-3-thione) .Molecular Structure Analysis

The InChI code for this compound is 1S/C3H2Cl2S3/c4-1-2(5)7-8-3(1)6/h7-8H . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

This compound is reactive and can participate in various chemical reactions. For example, it can undergo 1,3-dipolar cycloadditions and nucleophilic substitution of the 5-chlorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.13 .Scientific Research Applications

Synthesis and Chemical Reactions

- 4,5-Dichloro-3H-1,2-dithiole-3-thione is utilized in various chemical syntheses. For instance, its reaction with potassium isocyanate produces 5,5'-thiobis(4-chloro-3H-1,2-dithiole-3-thione), demonstrating its versatility in creating novel compounds with significant pharmacological activities (Ogurtsov & Rakitin, 2022).

- The compound undergoes 1,3-dipolar cycloaddition reactions with internal and terminal alkynes, leading to the formation of diverse heterocyclic systems. This underscores its potential in the development of complex chemical structures (Ogurtsov et al., 2011).

Potential in Cancer Research

- In the context of cancer research, the compound has been investigated for its role in producing acetylthioglycoside conjugates. These conjugates have demonstrated cancer preventive activity, highlighting the compound's potential in developing novel cancer therapeutics (Fedorov et al., 2021).

Novel Heterocyclic Systems

- This compound contributes to the synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives of 1,3-dithioles. This highlights its utility in creating a variety of chemical structures, which could be important in pharmaceutical development (Ogurtsov et al., 2003).

Pharmacological Activities

- The compound's derivatives are involved in synthesizing various pharmacologically active substances. Its versatility in reactions and ability to form diverse compounds positions it as a valuable chemical in drug development (Kim & Gates, 1997).

Advanced Chemical Transformations

- This compound is instrumental in the synthesis and study of novel chemical entities. Its reactivity facilitates the creation of advanced heterocyclic systems, which can be applied in various scientific and industrial applications (Ogurtsov & Rakitin, 2005).

Mechanism of Action

Target of Action

It is known that 3h-1,2-dithiole-3-thiones, a class of compounds to which 4,5-dichloro-3h-1,2-dithiole-3-thione belongs, have significant pharmacological activity .

Mode of Action

It is known that 3H-1,2-dithiole-3-thiones can produce hydrogen sulfide (H2S), a gaseous signaling molecule . The reaction of this compound with potassium isocyanate unexpectedly gave 5,5′-thiobis (4-chloro-3H-1,2-dithiole-3-thione) .

properties

IUPAC Name |

4,5-dichlorodithiole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2S3/c4-1-2(5)7-8-3(1)6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFQMIVUPGFPBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SSC1=S)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2719879.png)

![3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid](/img/structure/B2719880.png)

![5,6-dichloro-N-[2-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2719882.png)

![2-Amino-4-(2-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2719884.png)

![3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719887.png)

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2719892.png)

![Ethyl 2-({[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B2719895.png)